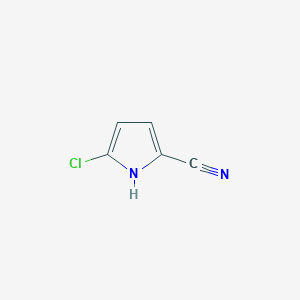
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is a quaternary ammonium salt derived from quinoline. This compound is known for its unique chemical structure, which includes a quinolinium core substituted with dimethylamino and methyl groups, and a methyl sulfate counterion. It is used in various scientific research applications due to its interesting chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate typically involves the quaternization of quinoline derivatives. One common method is the reaction of 6-(dimethylamino)-1,2-dimethylquinoline with methyl sulfate under controlled conditions. This reaction proceeds via nucleophilic substitution, where the nitrogen atom in the quinoline ring attacks the methyl sulfate, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of solvents, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolinium N-oxides, reduced quinoline derivatives, and various substituted quinolinium salts .
Wissenschaftliche Forschungsanwendungen
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also affects the function of enzymes involved in DNA synthesis and repair. The molecular targets include DNA gyrase and topoisomerase, which are essential for maintaining DNA topology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Dimethylaminoquinoline: Similar structure but lacks the quaternary ammonium group.
1,2-Dimethylquinoline: Lacks the dimethylamino group.
Quinolinium, 6-methyl-1,2-dimethyl-, methyl sulfate: Similar but with different substitution patterns.
Uniqueness
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is unique due to its combination of a quaternary ammonium group and specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives .
Eigenschaften
CAS-Nummer |
63059-61-0 |
|---|---|
Molekularformel |
C14H20N2O4S |
Molekulargewicht |
312.39 g/mol |
IUPAC-Name |
methyl sulfate;N,N,1,2-tetramethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C13H17N2.CH4O4S/c1-10-5-6-11-9-12(14(2)3)7-8-13(11)15(10)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
VWOIZBFIQPWIJV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)N(C)C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)


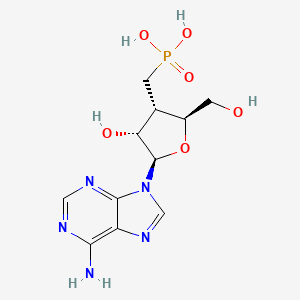
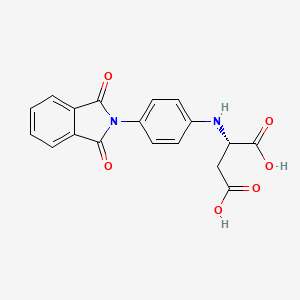
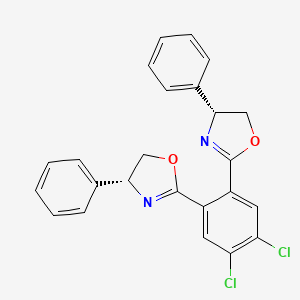
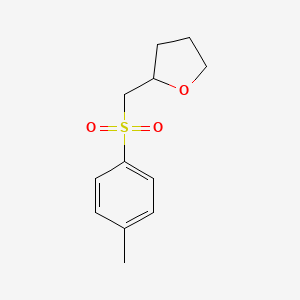


![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)


